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Compound of Interest

Compound Name: N-octadecylsulfamide

Cat. No.: B8460878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR)

spectroscopy of N-octadecylsulfamide. This document includes predicted ¹H and ¹³C NMR

data, a comprehensive experimental protocol for its synthesis and NMR analysis, and visual

diagrams to illustrate the molecular structure and experimental workflow.

Introduction
N-octadecylsulfamide is a long-chain aliphatic sulfamide. The sulfamide functional group is a

key structural motif in a number of pharmacologically active compounds. The long octadecyl

chain imparts significant lipophilicity to the molecule, making it of interest in drug development

for applications requiring membrane interaction or sustained release. NMR spectroscopy is an

essential tool for the structural elucidation and purity assessment of such compounds. This

document provides the necessary information for researchers to identify and characterize N-
octadecylsulfamide using ¹H and ¹³C NMR.

Predicted NMR Data
Due to the lack of publicly available experimental NMR data for N-octadecylsulfamide, the

following ¹H and ¹³C NMR data are predicted based on the known spectral data of

octadecylamine and general chemical shift ranges for sulfamides and related functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for N-octadecylsulfamide
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

CH₃ (C18) ~ 0.88 Triplet (t) 3H

(CH₂)₁₅ (C3-C17) ~ 1.26 Broad singlet 30H

CH₂ (C2) ~ 1.55 Quintet (quin) 2H

N-CH₂ (C1) ~ 3.10 Quartet (q) 2H

N-H ~ 4.5 - 5.5 Broad singlet 1H

SO₂(NH₂)₂ ~ 6.0 - 7.0 Broad singlet 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for N-octadecylsulfamide

Carbon Predicted Chemical Shift (δ, ppm)

C18 ~ 14.1

C2-C17 ~ 22.7 - 31.9

C1 ~ 43.0

Experimental Protocols
The following protocols provide a general guideline for the synthesis and NMR analysis of N-
octadecylsulfamide.

Synthesis of N-octadecylsulfamide
This synthesis is a proposed route and may require optimization.

Materials:

Octadecylamine

Sulfamoyl chloride

Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Standard laboratory glassware

Magnetic stirrer

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve octadecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous

dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous dichloromethane

to the stirred reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel to obtain N-
octadecylsulfamide.
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NMR Sample Preparation and Analysis
Materials:

N-octadecylsulfamide

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Dissolve approximately 5-10 mg of purified N-octadecylsulfamide in approximately 0.6 mL

of CDCl₃ containing TMS as an internal standard.

Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra at room temperature.

For the ¹H NMR spectrum, a sufficient number of scans should be acquired to obtain a good

signal-to-noise ratio.

For the ¹³C NMR spectrum, a proton-decoupled experiment should be performed.

Process the spectra using appropriate NMR software. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C

spectrum.

Visualizations
The following diagrams illustrate the molecular structure of N-octadecylsulfamide and a

general workflow for its synthesis and characterization.
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Caption: Molecular structure of N-octadecylsulfamide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8460878?utm_src=pdf-body-img
https://www.benchchem.com/product/b8460878?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8460878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Octadecylamine & Sulfamoyl Chloride

Reaction in DCM with Et₃N

Aqueous Workup & Extraction

Column Chromatography

Pure N-octadecylsulfamide

NMR Spectroscopy (¹H & ¹³C)

Data Analysis & Structural Confirmation

End

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and analysis.
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To cite this document: BenchChem. [Application Notes and Protocols: NMR Spectroscopy of
N-octadecylsulfamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8460878#nmr-spectroscopy-of-n-octadecylsulfamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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